molecular formula C14H11NO4S B3388324 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid CAS No. 870693-02-0

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid

Cat. No. B3388324
CAS RN: 870693-02-0
M. Wt: 289.31 g/mol
InChI Key: APMUPXDFIZEBRT-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H11NO4S . It is related to other compounds such as 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine and 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxin ring attached to a pyridine ring via a sulfanyl group . The carboxylic acid group is attached to the pyridine ring .

Scientific Research Applications

Antihypertensive Agents

The 2,3-dihydro-1,4-benzodioxin ring system, a component of the compound, is present in a large number of structures of therapeutic agents possessing important biological activities, including antihypertensive agents .

2. Treatment of Nervous Breakdown and Schizophrenia Some compounds containing the 2,3-dihydro-1,4-benzodioxin ring system are involved in the treatment of nervous breakdown and schizophrenia .

Treatment of Glaucoma

The 2,3-dihydro-1,4-benzodioxin ring system is also an attractive therapeutic target for the treatment of glaucoma .

Treatment of Inflammatory Diseases

The 2,3-dihydro-1,4-benzodioxin core has been developed for the synthesis of inhibitors of 5-lipoxygenase. Accordingly, these 2,3-dihydro-1,4-benzodioxins are useful for the treatment of inflammatory diseases such as asthma and arthritis .

5. Central Nervous System and Cardiovascular Diseases The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases .

Chiral Building Blocks

The enantiomers of 2- and 3-hydroxymethyl- 2,3-dihydro-1,4-dioxino- [2,3-b]pyridines, which contain the 2,3-dihydro-1,4-benzodioxin ring system, are important chiral building blocks for the preparation of several biologically active compounds .

Bioactive Natural Compounds

Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, which are structurally similar to 2,3-dihydro-1,4-benzodioxin derivatives, have been used as anticancer agents .

Mechanism of Action

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid’s action are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and temperature. Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)10-2-1-5-15-13(10)20-9-3-4-11-12(8-9)19-7-6-18-11/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMUPXDFIZEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159854
Record name 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid

CAS RN

870693-02-0
Record name 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870693-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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